N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454411
InChI: InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16(6-5-15)11-3-4-11/h1-2,7,11H,3-6,8,15H2
SMILES: C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13454411

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
IUPAC Name N'-cyclopropyl-N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16(6-5-15)11-3-4-11/h1-2,7,11H,3-6,8,15H2
Standard InChI Key CPWYJLOZVVWTCM-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethane-1,2-diamine backbone, where one nitrogen atom is substituted with a cyclopropyl group, and the other is bonded to a 2,4-dichlorobenzyl group. Key structural attributes include:

  • IUPAC Name: NN'-Cyclopropyl-NN'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine .

  • SMILES Notation: C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl\text{C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl} .

  • InChIKey: CPWYJLOZVVWTCM-UHFFFAOYSA-N .

The dichlorobenzyl group introduces steric bulk and electronic effects, while the cyclopropyl ring contributes conformational rigidity.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H16Cl2N2\text{C}_{12}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}
Molecular Weight259.17 g/mol
XLogP3 (Lipophilicity)2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s moderate lipophilicity (XLogP3=2.6\text{XLogP3} = 2.6) suggests balanced solubility in organic and aqueous media, making it suitable for diverse synthetic applications .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions between cyclopropylamine and 2,4-dichlorobenzyl chloride derivatives. A generalized approach includes:

  • Alkylation: Reacting ethane-1,2-diamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaHCO3\text{NaHCO}_3) to form NN-(2,4-dichlorobenzyl)ethane-1,2-diamine.

  • Cyclopropane Introduction: Subsequent reaction with cyclopropylamine under reflux conditions yields the final product.

Representative Reaction:

NH2CH2CH2NH2+ClC6H3Cl-2,4-CH2ClBaseIntermediateCyclopropylamineTarget Compound\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClC}_6\text{H}_3\text{Cl-2,4-CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Cyclopropylamine}} \text{Target Compound}

Optimization Strategies

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature Control: Reactions are conducted at 60–80°C to avoid side product formation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is influenced by its amine groups and aromatic chlorine atoms:

  • Nucleophilic Substitution: Chlorine atoms on the benzyl ring undergo substitution with nucleophiles (e.g., amines, thiols).

  • Oxidation: Amine groups can be oxidized to nitroso or nitro derivatives using H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4.

  • Reduction: Catalytic hydrogenation reduces the cyclopropane ring, altering steric properties.

Stability Considerations

  • Thermal Stability: Decomposes above 200°C, releasing HCl.

  • Light Sensitivity: Prolonged UV exposure degrades the dichlorobenzyl moiety, necessitating storage in amber glass.

Biological Activity and Mechanism of Action

Mechanistic Insights

The compound likely interacts with biological targets via:

  • Hydrogen Bonding: Amine protons form bonds with enzyme residues.

  • Hydrophobic Interactions: The dichlorobenzyl group binds to hydrophobic protein pockets.

  • Steric Effects: The cyclopropyl group restricts conformational flexibility, enhancing target specificity.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors.

  • Prodrug Design: Amine groups facilitate conjugation with bioactive moieties.

Materials Science

  • Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Surface Functionalization: Modifies nanomaterials for catalytic applications.

Comparison with Structural Analogs

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
N¹-Cyclopropyl-N¹-(3-methoxybenzyl)ethane-1,2-diamine3-OCH₃220.31Enhanced solubility
N¹-Cyclopropyl-N¹-(4-methylbenzyl)ethane-1,2-diamine4-CH₃204.31Increased lipophilicity
N¹-Cyclopropyl-N¹-(2,6-dichlorobenzyl)ethane-1,2-diamine2,6-Cl₂259.17Altered steric profile

The 2,4-dichloro substitution pattern in the target compound optimizes electronic effects for receptor binding compared to analogs .

SupplierPurityPackagingPrice (USD)
VulcanChem98%1 g, 5 g$250–$1,200
Amber MolTech LLC95%10 mg–1 g$300–$1,500

Prices vary based on scale and purity .

Future Research Directions

  • Structure-Activity Relationships: Systematic modifications to optimize bioactivity.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Industrial Scaling: Develop cost-effective synthesis protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator